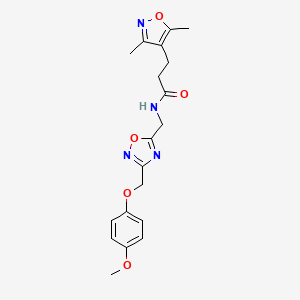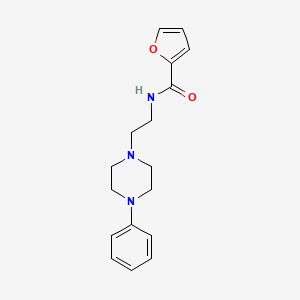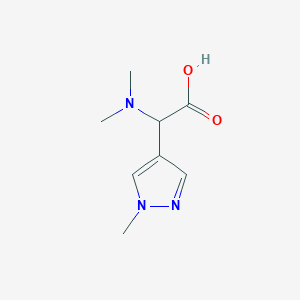![molecular formula C17H14N4 B2786695 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 144581-38-4](/img/structure/B2786695.png)
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile, also known as BITA, is a small molecule compound that has shown promising results in scientific research. BITA is a member of the acrylonitrile family and is synthesized through a multi-step process.
Mecanismo De Acción
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile exhibits its anticancer properties by inhibiting the activity of the protein kinase CK2. CK2 is an important regulator of cell growth and proliferation and is overexpressed in many cancer cells. This compound has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit low toxicity in vitro and in vivo. This compound has also been shown to exhibit good pharmacokinetic properties, such as good oral bioavailability and a long half-life. This compound has been shown to accumulate in the brain, suggesting its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for scientific research. This compound is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which can limit its use in aqueous experiments. Moreover, this compound has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile. One possible direction is the study of this compound in combination with other anticancer agents. This compound has been shown to enhance the anticancer activity of other agents, such as cisplatin. Another possible direction is the study of this compound in animal models of neurodegenerative diseases. This compound has shown promising results in vitro, and further studies are needed to determine its potential use in vivo. Moreover, the development of more potent and selective CK2 inhibitors based on this compound can lead to the discovery of new anticancer agents.
Conclusion
In conclusion, this compound is a small molecule compound that has shown promising results in scientific research. This compound has been extensively studied for its potential therapeutic applications, such as anticancer, antifungal, antibacterial, and neuroprotective properties. This compound exhibits its anticancer properties by inhibiting the activity of CK2, and has low toxicity and good pharmacokinetic properties. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which can lead to the discovery of new therapeutic agents.
Métodos De Síntesis
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile is synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with p-toluidine and acrylonitrile. The reaction is catalyzed by potassium carbonate and occurs in a solvent mixture of acetonitrile and water. The resulting product is then purified through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells. This compound has also been shown to exhibit antifungal and antibacterial properties. Moreover, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-12-6-8-14(9-7-12)19-11-13(10-18)17-20-15-4-2-3-5-16(15)21-17/h2-9,11,19H,1H3,(H,20,21)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFHMWHAPQOFG-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Oxan-4-yl)butyl]-4-prop-2-ynylpiperazine](/img/structure/B2786613.png)




![2-[1-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2786621.png)
![Ethyl 4-[4-[[4-[4-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2786626.png)

![(5-Bromopyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2786628.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(phenylthio)propanamide](/img/structure/B2786632.png)
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2786634.png)
